4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate aldehydes with triazole derivatives under specific conditions. One common method involves the condensation of 2-methylbenzaldehyde with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol include:
4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol: This compound has similar structural features but with additional methoxy groups, which may alter its chemical and biological properties.
2-{[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl-6-methoxy phenol: This compound has a different substitution pattern, which can lead to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16N4OS |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[(E)-(2-methylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4OS/c1-13-7-5-6-8-14(13)11-18-21-16(19-20-17(21)23)12-22-15-9-3-2-4-10-15/h2-11H,12H2,1H3,(H,20,23)/b18-11+ |
InChI Key |
YTMLAHVESOYMAZ-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C(=NNC2=S)COC3=CC=CC=C3 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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